![molecular formula C11H15NO2 B1325483 2-(Cyclohexylacetyl)oxazole CAS No. 898759-04-1](/img/structure/B1325483.png)
2-(Cyclohexylacetyl)oxazole
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Overview
Description
“2-(Cyclohexylacetyl)oxazole” is a derivative of oxazole, which is a heterocyclic compound that consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .
Synthesis Analysis
Oxazoles can be synthesized using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis . The synthesis of oxazoles has been a key research topic in organic synthesis .Molecular Structure Analysis
The structure of oxazoles is similar to that of peptide, so it is also called pseudopeptide . Additionally, the water solubility of poly (2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .Chemical Reactions Analysis
Oxazoles can undergo electrophilic substitution reactions. These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms . Oxazole can also undergo nucleophilic substitution reactions. Due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, the carbon atom at position 2 on the oxazole ring is particularly susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system . This aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C .Scientific Research Applications
Antimicrobial Activity
2-(Cyclohexylacetyl)oxazole: and its derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is known to interact with bacterial cell components, disrupting their function and leading to cell death . This compound could be pivotal in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
Oxazole derivatives, including 2-(Cyclohexylacetyl)oxazole , have shown promise in anticancer research. They can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Research in this area could lead to novel cancer therapies that are more effective and have fewer side effects than current treatments.
Anti-Inflammatory Uses
The oxazole nucleus is a component in several anti-inflammatory drugs2-(Cyclohexylacetyl)oxazole could serve as a scaffold for developing new anti-inflammatory compounds that may be used to treat chronic inflammatory diseases such as arthritis .
Antidiabetic Effects
Some oxazole derivatives have been identified to possess antidiabetic effects by modulating insulin release or insulin sensitivity . 2-(Cyclohexylacetyl)oxazole could be a lead compound for the synthesis of new antidiabetic medications.
Antiobesity Applications
Research has indicated that certain oxazole compounds can influence metabolic pathways related to obesity . 2-(Cyclohexylacetyl)oxazole might be used to develop drugs that target these pathways, offering a potential treatment for obesity.
Antioxidant Potential
Oxazoles have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress . 2-(Cyclohexylacetyl)oxazole could be explored for its efficacy in preventing or treating diseases caused by oxidative damage.
Safety and Hazards
Future Directions
Oxazoles and their derivatives represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .
Mechanism of Action
Target of Action
2-(Cyclohexylacetyl)oxazole, like other oxazole derivatives, is known to interact with various enzymes and receptors in biological systems Oxazole derivatives have been found to bind readily with biological systems such as various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known for their versatile roles as intermediates, catalytic ligands, and pharmaceutical building blocks . They are often involved in non-covalent interactions with various enzymes and receptors, which can lead to changes in the function of these targets .
Biochemical Pathways
Oxazole derivatives are known to be involved in a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that oxazole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s molecular weight (19324) and structure suggest that it may have suitable properties for absorption and distribution
Result of Action
Some oxazole derivatives have shown significant activity against gram-positive bacteria, gram-negative bacteria, and fungi . This suggests that 2-(Cyclohexylacetyl)oxazole may also have antimicrobial effects, although further studies would be needed to confirm this.
properties
IUPAC Name |
2-cyclohexyl-1-(1,3-oxazol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPSBYOCTCWSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642050 |
Source
|
Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylacetyl)oxazole | |
CAS RN |
898759-04-1 |
Source
|
Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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